molecular formula C11H15N3O B1303741 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol CAS No. 86978-98-5

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol

Cat. No. B1303741
CAS RN: 86978-98-5
M. Wt: 205.26 g/mol
InChI Key: QHZCFFWOJSZWPD-UHFFFAOYSA-N
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Description

The compound "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its wide range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are particularly recognized for their potential as antiulcer agents, as they can act as inhibitors of the H+/K(+)-ATPase enzyme, which is crucial for gastric acid secretion .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by a manganese(I) complex with a tridentate NNS ligand. This method allows for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles . Although the specific synthesis of "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

Benzimidazole derivatives often exhibit interesting structural characteristics. For instance, in the case of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, the non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar, and the dihedral angle between this plane and the benzotriazole ring is significant . Similarly, the title compound in another study crystallizes with two molecules and one ethanol solvent molecule in the asymmetric unit, with the benzene and benzimidazole rings subtending small dihedral angles, indicating a nearly planar structure . These structural analyses suggest that "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" may also exhibit a planar structure around the benzimidazole moiety, which could be relevant to its biological activity.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. The synthesis of related compounds often involves reactions such as condensation, cyclization, substitution, and esterification . For example, the synthesis of a nitroimidazole ethanol derivative was achieved by substituting 2-bromoethanol with 2-nitroimidazole . These reactions are indicative of the chemical versatility of benzimidazole derivatives and suggest that "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific substituents. However, they generally exhibit good solubility in organic solvents, which is beneficial for their application in medicinal chemistry. The crystal structure of one such derivative shows the presence of intermolecular hydrogen bonding, which could influence the compound's solubility and stability . The antiulcer activity of a related compound was significantly higher than that of cimetidine, a well-known H+/K(+)-ATPase inhibitor, indicating the potency of benzimidazole derivatives in this application . These properties are likely to be relevant for "2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol" as well, although specific data on this compound is not provided in the papers.

Scientific Research Applications

Synthesis and Characterization

  • Catalytic Synthesis : Ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, which are analogs of the compound , have been efficiently synthesized through a one-pot multicomponent reaction involving 2-amino benzimidazole. This synthesis method, catalyzed by nano-Copper Y Zeolite, presents advantages such as high yield, short reaction times, and easy product isolation. This pathway has potential applications in developing fungicides like Benomyl and Carbendazim derivatives, as well as sulfur-bearing peptide derivatives based on the 2-amino benzimidazole core (Kalhor, 2015).

  • Metal Complex Formation : Research has highlighted the synthesis and structural elucidation of Pd(II) and Pt(II) complexes involving derivatives of the compound, indicating potential in antitumor activities. The study suggests that these complexes, with a square-planar geometry around the metal, could be beneficial in antibacterial applications and cytotoxicity studies (Abdel-Ghani & Mansour, 2012).

Pharmaceutical and Biological Applications

  • Antitumor Activity : The antitumor potential of certain complexes involving benzimidazole derivatives has been explored, with specific focus on their structure and interaction with metals like palladium and platinum. These studies contribute to understanding the pharmacological potential and structural properties of these compounds (Abdel-Ghani & Mansour, 2012).

  • Antimicrobial Activity : Benzimidazole derivatives have been studied for their antimicrobial properties against various pathogens. Specific derivatives have shown significant activity, offering a foundation for developing new antimicrobial agents with a focus on combating resistant strains (Khabnadideh et al., 2012).

  • Enzymatic Inhibition and Solubilization Studies : Synthesized benzimidazole derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase. These studies are crucial for understanding the interaction of these compounds with biological molecules and their potential therapeutic applications (Taj et al., 2020).

Material Science and Chemistry

  • Crystallography and Structure Analysis : The crystalline structures of various benzimidazole derivatives, including those similar to the compound , have been analyzed. These studies offer insights into the molecular configuration, interactions, and potential applications in material science and molecular design (Liu, Liu, & Yuan, 2013).

  • Optical Performance in Polymers : Benzimidazole chromophores have been incorporated into polymers, studying their nonlinear optical (NLO) performance. This research is pivotal for developing new materials with specific optical properties for applications in electronics and photonics (Carella et al., 2007).

Future Directions

The future directions for research on 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by benzimidazole derivatives, this compound could potentially be developed into a therapeutic agent .

properties

IUPAC Name

2-[(1-ethylbenzimidazol-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-14-10-6-4-3-5-9(10)13-11(14)12-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZCFFWOJSZWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378254
Record name 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol

CAS RN

86978-98-5
Record name 2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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